DL-Menthone-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

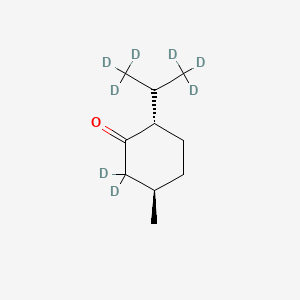

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

162.30 g/mol |

IUPAC Name |

trans-(3R,6S)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1/i1D3,2D3,6D2 |

InChI Key |

NFLGAXVYCFJBMK-KCRPTXFPSA-N |

Isomeric SMILES |

[2H]C1([C@@H](CC[C@H](C1=O)C(C([2H])([2H])[2H])C([2H])([2H])[2H])C)[2H] |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical and Chemical Properties of DL-Menthone-d8

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for DL-Menthone-d8 is not extensively available in public literature. The data presented herein is a combination of information specific to this compound where available, and data for its non-deuterated analogue, DL-Menthone, as a close scientific approximation. Physical properties are expected to be very similar, with the most notable difference being the molecular weight.

Introduction

This compound is the deuterated form of DL-Menthone, a naturally occurring monoterpene ketone. The replacement of eight hydrogen atoms with deuterium isotopes makes it a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Understanding its physical and chemical properties is crucial for its effective application in research and development.

Chemical Identity

| Property | Value |

| Systematic Name | (2S,5R)-rel-5-(methyl-d3)-2-(propan-2-yl-1,1,1,3,3,3-d6)cyclohexan-1-one |

| Synonyms | (±)-Menthone-d8 |

| Molecular Formula | C₁₀H₁₀D₈O |

| CAS Number | 244023-68-5 |

| Molecular Weight | 162.30 g/mol |

| Chemical Structure |

Physical Properties

The following table summarizes the key physical properties of DL-Menthone. These values are expected to be very close to those of this compound.

| Property | Value | Reference |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Minty, fresh, herbal | [2] |

| Boiling Point | 207-210 °C | [2] |

| Melting Point | -6 °C | [1] |

| Density | 0.895 g/cm³ | [3] |

| Flash Point | 74 °C | |

| Refractive Index | 1.4480-1.4520 @ 20 °C | |

| Solubility | Slightly soluble in water | - |

| Vapor Pressure | 0.27 mmHg |

Chemical and Spectroscopic Properties

| Property | Description | Reference |

| Stability | Stable under normal conditions. | - |

| Reactivity | Can undergo epimerization to isomenthone. | |

| Mass Spectrometry | The mass spectrum of the non-deuterated compound shows a molecular ion peak (M+) at m/z 154. For this compound, the M+ peak is expected at m/z 162. | |

| NMR Spectroscopy | The ¹H NMR and ¹³C NMR spectra will show characteristic shifts for the cyclohexanone structure. In ¹H NMR of the deuterated compound, the signals corresponding to the deuterated positions will be absent. | - |

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or thread

-

Bunsen burner or heating mantle

-

Paraffin oil

Procedure:

-

Fill the Thiele tube with paraffin oil to a level just above the side arm.

-

Add a small amount of the liquid sample (this compound) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will start to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Record this temperature.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of this compound.

Apparatus and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., non-polar or medium-polar)

-

Helium (carrier gas)

-

This compound sample

-

Solvent for dilution (e.g., hexane or ethyl acetate)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector.

-

Inject a small volume of the prepared sample into the GC.

-

The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

-

A mass spectrum is generated for the eluting compound. For this compound, the molecular ion peak should be observed at m/z 162. The fragmentation pattern can be compared to that of non-deuterated menthone to confirm the structure.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

References

DL-Menthone-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of DL-Menthone-d8, along with an overview of the known biological activities and experimental protocols associated with its non-deuterated counterpart, DL-Menthone. Due to a lack of specific publicly available data on the biological activity of this compound, this guide leverages research on DL-Menthone as a proxy, a common practice in early-stage research and development.

Physicochemical Properties of this compound

This compound is the deuterated form of DL-Menthone, a naturally occurring monoterpene ketone. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to potentially modify the pharmacokinetic and metabolic profiles of a compound.

| Property | Value | Source |

| CAS Number | 244023-68-5 | [1][2] |

| Molecular Weight | 162.30 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₀D₈O | [1] |

For comparison, the properties of the non-deuterated form, DL-Menthone, are provided below.

| Property | Value | Source |

| CAS Number | 89-80-5 | |

| Molecular Weight | 154.25 g/mol | |

| Molecular Formula | C₁₀H₁₈O | |

| Boiling Point | 207-210°C | |

| Flash Point | 74°C | |

| Density | 0.895 g/cm³ | |

| Melting Point | -6°C |

Biological Activities and Mechanisms of Action (Derived from DL-Menthone)

DL-Menthone, a major constituent of peppermint oil, has demonstrated a range of biological activities, primarily antimicrobial and antifungal. These properties make it a subject of interest for pharmaceutical and therapeutic applications.

Antimicrobial Activity

Menthone has shown notable antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that its mechanism of action involves the disruption of the bacterial cell membrane.

Key Findings:

-

Minimum Inhibitory Concentration (MIC) against MRSA: 3,540 µg/mL

-

Minimum Bactericidal Concentration (MBC) against MRSA: 7,080 µg/mL

-

Mechanism: Menthone alters the cell membrane potential and integrity, leading to changes in the lipid profile of the bacterial cell. Specifically, it affects glycerophospholipids, glycolipids, and sphingolipids, which are crucial components of the bacterial cell membrane.

Antifungal Activity

DL-Menthone and its parent compound, menthol, have also been shown to possess antifungal properties against various fungal species.

Experimental Protocols (Derived from DL-Menthone Research)

The following are generalized experimental protocols based on studies of DL-Menthone's antimicrobial properties. These methodologies can serve as a foundation for designing studies with this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., MRSA) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound (Menthone) is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration at which no microbial colonies are formed after incubation.

Bacterial Growth Curve Assay

This assay assesses the effect of a substance on the growth kinetics of a bacterial population.

-

Culture Preparation: A bacterial culture is grown to a specific optical density (OD).

-

Treatment: The culture is divided into a control group and a treatment group, to which the test compound (Menthone) is added at a sub-inhibitory concentration (e.g., 0.1x MIC).

-

Incubation and Monitoring: Both cultures are incubated with shaking at an appropriate temperature. The OD is measured at regular intervals over a period (e.g., 16 hours) to monitor bacterial growth.

-

Data Analysis: The growth curves of the control and treated cultures are plotted and compared to determine the impact of the compound on bacterial growth.

Cell Membrane Integrity Assay

This protocol evaluates the ability of a compound to damage the bacterial cell membrane.

-

Cell Preparation: Bacterial cells are harvested and washed.

-

Staining: The cells are stained with fluorescent dyes that differentiate between live and dead cells based on membrane integrity (e.g., propidium iodide, which only enters cells with compromised membranes).

-

Treatment: The stained cells are treated with the test compound.

-

Analysis: The fluorescence is measured using techniques such as flow cytometry or fluorescence microscopy to quantify the proportion of cells with damaged membranes.

Experimental Workflow for Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a compound like DL-Menthone.

Caption: Workflow for assessing the antimicrobial activity of a test compound.

Disclaimer: The biological activity and experimental protocols described herein are based on research conducted on non-deuterated DL-Menthone. Further experimental validation is required to determine the specific activities of this compound.

References

Synthesis and Isotopic Purity of DL-Menthone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Menthone-d8. The document details a feasible synthetic route, experimental protocols for synthesis and purification, and in-depth analytical methodologies for the determination of isotopic enrichment. The information presented herein is intended to serve as a valuable resource for researchers engaged in the preparation and characterization of deuterated compounds for applications in drug discovery, metabolism studies, and as internal standards in quantitative analysis.

Introduction

DL-Menthone, a naturally occurring monoterpene, and its deuterated isotopologue, this compound, are of significant interest in various fields of chemical and pharmaceutical research. The substitution of hydrogen with deuterium atoms can impart a kinetic isotope effect, leading to altered metabolic pathways and rates. This property makes deuterated compounds invaluable tools in pharmacokinetic and pharmacodynamic studies, aiding in the development of drugs with improved metabolic stability and therapeutic profiles.

This guide outlines a robust methodology for the synthesis of this compound via a catalytic hydrogen-deuterium (H-D) exchange reaction. Furthermore, it provides detailed protocols for the rigorous assessment of its isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a direct H-D exchange reaction on DL-Menthone using deuterium oxide (D₂O) as the deuterium source and a suitable catalyst. This method allows for the exchange of all eight non-aromatic, non-vinylic protons of the menthone backbone.

Experimental Protocol: Catalytic H-D Exchange

Materials:

-

DL-Menthone (C₁₀H₁₈O, MW: 154.25 g/mol )

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ruthenium on Carbon (Ru/C, 5 wt. %)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM, anhydrous)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a 100 mL round-bottom flask, add DL-Menthone (1.54 g, 10 mmol) and 5% Ru/C (154 mg, 10 mol% Ru).

-

Add deuterium oxide (20 mL) to the flask.

-

The flask is placed under an inert atmosphere.

-

The reaction mixture is heated to 120 °C and stirred vigorously for 48 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad is washed with dichloromethane (3 x 20 mL).

-

The combined organic phases are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 98:2 to 95:5) to afford pure this compound.

dot

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to validate the success of the deuteration reaction and to ensure the reliability of subsequent applications. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides information on the isotopic distribution of the synthesized this compound, allowing for the quantification of the relative abundance of each isotopologue (d0 to d8).

3.1.1. Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) or chemical ionization (CI) source.

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive (ESI or CI)

-

Mass Range: m/z 150-170

-

Resolution: > 60,000

-

-

Data Analysis:

-

Acquire the full scan mass spectrum.

-

Identify the monoisotopic peak for the fully deuterated species ([M+H]⁺ for C₁₀H₁₀D₈O at m/z 163.21).

-

Identify and integrate the peak areas for all other isotopologues (d0 to d7).

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

3.1.2. Data Presentation: Isotopic Distribution

| Isotopologue | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) |

| d0 (C₁₀H₁₈O) | 155.14 | < 0.1 |

| d1 (C₁₀H₁₇DO) | 156.15 | 0.2 |

| d2 (C₁₀H₁₆D₂O) | 157.15 | 0.5 |

| d3 (C₁₀H₁₅D₃O) | 158.16 | 1.0 |

| d4 (C₁₀H₁₄D₄O) | 159.17 | 2.5 |

| d5 (C₁₀H₁₃D₅O) | 160.17 | 5.0 |

| d6 (C₁₀H₁₂D₆O) | 161.18 | 10.8 |

| d7 (C₁₀H₁₁D₇O) | 162.19 | 25.0 |

| d8 (C₁₀H₁₀D₈O) | 163.20 | > 98.0 |

Note: The presented data is hypothetical and serves as an example of a successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy are powerful tools for confirming the positions of deuteration and quantifying the isotopic purity at specific sites.

3.2.1. Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the menthone structure.

-

Compare the integral of the residual proton signals to the integral of the internal standard to calculate the amount of non-deuterated and partially deuterated species.

-

-

²H NMR:

-

Acquire a ²H NMR spectrum.

-

The presence of signals will confirm the incorporation of deuterium. The chemical shifts will correspond to the positions of deuteration.

-

3.2.2. Data Presentation: Isotopic Purity by ¹H NMR

| Position | Residual ¹H Signal Integral | Isotopic Purity (%) |

| C2-H | < 0.02 | > 98 |

| C4-H | < 0.02 | > 98 |

| C5-CH₃ | < 0.03 | > 97 |

| C6-H₂ | < 0.04 | > 96 |

| C7-CH(CH₃)₂ | < 0.01 | > 99 |

| Overall | > 98.0 |

Note: The presented data is hypothetical and serves as an example of a successful deuteration.

dot

Caption: Analytical workflow for isotopic purity.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive isotopic purity analysis of this compound. The described catalytic H-D exchange method offers a straightforward and efficient route to this valuable deuterated compound. The rigorous analytical protocols using HRMS and NMR spectroscopy ensure accurate determination of isotopic enrichment, which is paramount for its application in sensitive research areas such as drug metabolism and pharmacokinetics. The methodologies and data presentation formats outlined herein can be adapted for the synthesis and characterization of other deuterated small molecules.

A Technical Guide to Commercial Suppliers of DL-Menthone-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for DL-Menthone-d8 (CAS No. 244023-68-5), a deuterated isotopologue of menthone. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound for its primary application as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays.

Introduction to this compound and its Research Applications

This compound is a stable isotope-labeled version of DL-Menthone, a naturally occurring monoterpene found in the essential oils of various mint species. The replacement of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to its unlabeled counterpart. This characteristic makes this compound an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.[1][2][3][4]

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The product is often listed under the name "Menthone-d6-d8," indicating a mixture of deuterated species. The following table summarizes the key quantitative data for the identified commercial suppliers.

| Supplier | Product Name | Catalog Number | CAS Number | Purity Specification | Available Quantities |

| aromaLAB | Menthone-d6-d8 | 2335 | 244023-68-5 | ≥ 95% | Inquire |

| Da Vinci Laboratory Solutions | Menthone-d6-d8 | 2335 | 244023-68-5 | ≥ 95% | 10 mg |

| MedChemExpress | This compound | HY-N1920S | 244023-68-5 | Inquire | 1 mg, 5 mg |

| TLC Pharmaceutical Standards Ltd. | This compound | M-201005 | 244023-68-5 | Inquire | Inquire |

Note: Purity specifications may refer to chemical purity rather than isotopic enrichment. Researchers should request a Certificate of Analysis (CoA) from the supplier for detailed information on isotopic purity and the specific deuteration pattern.

Experimental Protocol: Use of this compound as an Internal Standard in GC-MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of unlabeled menthone in a sample matrix (e.g., biological fluid, environmental sample).

1. Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled DL-Menthone at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethyl acetate).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix with varying known concentrations of unlabeled DL-Menthone.

-

Add a fixed amount of the this compound internal standard solution to each calibration standard. The final concentration of the internal standard should be consistent across all standards.

3. Sample Preparation:

-

To each unknown sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

4. GC-MS Analysis:

-

Inject the prepared calibration standards and samples onto the GC-MS system.

-

The GC method should be optimized to achieve chromatographic separation of menthone from other matrix components.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both unlabeled menthone and this compound.

-

For unlabeled menthone (C10H18O, MW: 154.25), monitor ions such as m/z 154, 139, 112, 97, 83, 69.

-

For this compound (C10H10D8O, MW: 162.30), monitor ions that are shifted by +8 amu (or the appropriate mass shift based on the specific deuteration pattern), for example, m/z 162, 147.

-

5. Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the unlabeled menthone to the peak area of the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of unlabeled menthone.

-

For each unknown sample, calculate the peak area ratio of unlabeled menthone to this compound.

-

Determine the concentration of unlabeled menthone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative mass spectrometry analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to DL-Menthone-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a Certificate of Analysis (CoA) for DL-Menthone-d8, a deuterated form of the monoterpene ketone menthone. This document is crucial for ensuring the quality, purity, and isotopic integrity of this standard, which is often used in metabolic studies, as an internal standard for mass spectrometry-based quantification, or as a tracer in various chemical and biological systems. Understanding the data and methodologies presented in a CoA is paramount for the integrity and reproducibility of research and development activities.

Product Information and Specifications

The initial section of a Certificate of Analysis serves to unequivocally identify the product. This includes the product name, catalog number, batch or lot number for traceability, and the date of analysis. It also provides fundamental chemical information.

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₀D₈O |

| Molecular Weight | 162.30 g/mol |

| CAS Number | Not available (as a specific deuterated isomer) |

| Storage | Store at 2-8°C, protected from light |

| Appearance | Colorless to pale yellow liquid |

Analytical Data Summary

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific batch of this compound. These results are compared against established specifications to confirm the material's quality.

| Analytical Test | Method | Specification | Result |

| Chemical Purity | Gas Chromatography (GC-FID) | ≥ 99.0% | 99.6% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98.0 atom % D | 99.2 atom % D |

| Identity Confirmation | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |

| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits | Meets specifications |

Key Experimental Protocols

Detailed methodologies are essential for the interpretation and, if necessary, replication of the analytical results. This section outlines the protocols for the key experiments cited in the CoA.

Identity Confirmation by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of the molecule and to assess the degree of deuteration by observing the reduction in proton signals.

-

Instrument : 400 MHz NMR Spectrometer

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse sequence

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Spectral Width : 16 ppm

-

-

Data Analysis : The resulting spectrum is analyzed for the presence and integration of characteristic proton signals. For this compound, the signals corresponding to the non-deuterated positions are expected, while the signals for the deuterated positions should be significantly diminished or absent. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Chemical Purity by Gas Chromatography (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is employed to determine the chemical purity of the compound by separating it from any volatile impurities.

-

Instrument : Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation : A stock solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Conditions :

-

Injector Temperature : 250°C

-

Detector Temperature : 300°C

-

Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

-

Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity by Mass Spectrometry (MS)

Mass Spectrometry is a critical technique for determining the isotopic enrichment of the deuterated compound. It distinguishes molecules based on their mass-to-charge ratio (m/z).

-

Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Sample Preparation : The sample is diluted to a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

-

MS Parameters :

-

Ionization Mode : Positive or negative, depending on the analyte's properties.

-

Acquisition Mode : Full scan mode to observe the distribution of isotopologues (molecules with different numbers of deuterium atoms).

-

-

Data Analysis : The isotopic purity is determined by calculating the relative abundance of the desired deuterated isotopologue (d8) compared to the sum of all detected isotopologues (d0 to d8). The atom percent deuterium is then calculated from this distribution.[1]

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and certification of a reference material like this compound.

Caption: Quality control workflow for this compound.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for this compound. For any specific research application, it is imperative to consult the CoA for the particular batch in use to ensure the highest standards of scientific rigor.

References

Navigating the Stability Landscape of DL-Menthone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and metabolic research, deuterated compounds like DL-Menthone-d8 serve as invaluable tools. Their stability is a critical parameter that underpins the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles for isotopically labeled compounds and the known chemistry of menthone and related terpenoids. While specific stability data for this compound is not extensively published, this document extrapolates from available scientific literature to offer a robust framework for its handling and use.

Core Concepts in Stability

The chemical stability of a deuterated compound is intrinsically linked to its non-deuterated counterpart, influenced by factors such as temperature, light, humidity, and pH.[1] The replacement of hydrogen with deuterium can, in some cases, alter the metabolic and chemical stability of a molecule due to the kinetic isotope effect, wherein the heavier deuterium atom forms a stronger covalent bond with carbon.[2][3]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, adherence to appropriate storage conditions is paramount. The following recommendations are based on general guidelines for stable isotope-labeled compounds and the known properties of menthone.[1][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) for long-term storage. | Lower temperatures minimize the rate of potential degradation reactions, such as epimerization and oxidation. |

| Controlled Room Temperature (20-25°C) for short-term use. | Acceptable for routine laboratory use, assuming protection from other stress factors. | |

| Humidity | Store in a dry environment. | Menthone is a ketone and can be susceptible to reactions catalyzed by moisture. |

| Light | Protect from light. | Exposure to UV radiation can induce photochemical degradation in organic molecules. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation. |

| Container | Use amber glass vials or other non-reactive, opaque containers. | Prevents light exposure and potential leaching or reaction with container materials. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been fully elucidated, based on the chemistry of menthone and other cyclic ketones, several potential degradation routes can be hypothesized. These include epimerization, oxidation, and thermal degradation.

A significant consideration for menthone is its epimerization to isomenthone. This process is known to occur under various conditions and can impact the isomeric purity of the compound. Additionally, as a monoterpenoid ketone, this compound may be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products. High temperatures can also accelerate degradation, leading to a complex mixture of byproducts.

References

An In-Depth Technical Guide to the Safety Data of DL-Menthone-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for DL-Menthone-d8. The information presented is based on the safety data sheets (SDS) of the closely related, non-deuterated compound DL-Menthone. The substitution of hydrogen with deuterium is not expected to significantly alter the toxicological or chemical properties in the context of this safety information.

Core Safety and Hazard Information

DL-Menthone is a monoterpene ketone widely used in flavors, fragrances, and pharmaceuticals for its characteristic minty aroma.[1] Understanding its safety profile is crucial for its handling and application in research and development.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DL-Menthone is classified as follows:

-

Flammable liquids: Category 4[2]

-

Skin irritation: Category 2[2]

-

Skin sensitization: Category 1/1B

-

Serious eye damage/eye irritation: Category 2

-

Hazardous to the aquatic environment (acute): Category 3

-

Hazardous to the aquatic environment (chronic): Category 3

Signal Word: Warning

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H402: Harmful to aquatic life.

-

H412: Harmful to aquatic life with long lasting effects.

Quantitative Data Summary

The following tables summarize the key quantitative data available for DL-Menthone.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless, oily, mobile liquid | |

| Odor | Minty, peppermint-like | |

| Boiling Point | 207 - 210 °C | |

| Melting Point | -6 °C | |

| Flash Point | 72 - 74 °C | |

| Density | 0.890 - 0.895 g/cm³ | |

| Vapor Pressure | 0.27 - 0.6 mmHg @ 20 °C | |

| Solubility | Slightly soluble in water | |

| log P (Octanol/Water Partition Coefficient) | 3.05 |

Toxicological Data

| Endpoint | Value | Species | Method | Source(s) |

| Acute Oral Toxicity (LD50) | 1953 - 2046 mg/kg bw | Rat | Not specified | |

| Acute Dermal Toxicity (LD50) | > 5000 mg/kg bw | Rabbit | Not specified | |

| Skin Sensitization (EC3) | 54.2% | Mouse | LLNA (OECD TG 429) | |

| Repeated Dose Toxicity (NOAEL) | 400 mg/kg bw/day | Rat | 13-week oral study |

Experimental Protocols

Detailed experimental methodologies for the toxicological endpoints are often proprietary and not fully disclosed in standard safety data sheets. However, based on the available information, the following outlines the general procedures for key studies.

Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD TG 429):

The Local Lymph Node Assay (LLNA) is a method for identifying potential skin sensitizers. The general protocol involves the following steps:

-

A minimum of four animals per dose group are used.

-

The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

-

Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously.

-

The animals are euthanized five hours after the injection.

-

The draining auricular lymph nodes are excised and weighed.

-

A single-cell suspension of lymph node cells is prepared.

-

The incorporation of ³H-methyl thymidine is measured by scintillation counting.

-

The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group.

-

A substance is classified as a skin sensitizer if the SI is greater than or equal to 3. The EC3 value, the concentration that produces an SI of 3, is also determined.

Safety Handling and Emergency Procedures

A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates the logical workflow from hazard identification to emergency response.

Caption: Logical workflow for safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH-approved respirator.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or spray mist. Keep away from heat, sparks, and open flames.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures:

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

-

Reactivity: Not reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: Violent reaction with strong oxidizing agents.

-

Conditions to Avoid: Heat, flames, and sparks. Incompatible products.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents.

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂).

References

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Compounds in Complex Matrices Using DL-Menthone-d8 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of volatile and semi-volatile organic compounds in complex matrices. The protocol leverages the chemical inertness and chromatographic behavior of DL-Menthone-d8 as an internal standard to ensure high accuracy and precision. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in implementing this methodology for applications in food science, fragrance analysis, and pharmaceutical development. While a specific validated method for this compound as an internal standard is not widely published, this protocol is based on established and validated GC-MS methods for similar analytes and deuterated internal standards.

Introduction

The accurate quantification of volatile and semi-volatile compounds is critical in various scientific disciplines, including flavor and fragrance profiling, quality control of consumer products, and metabolite analysis in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high chromatographic resolution and mass selectivity. The use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative results. An ideal internal standard should be chemically similar to the analytes of interest but chromatographically separable and not naturally present in the samples.

Deuterated analogs of analytes, such as this compound, are excellent internal standards for GC-MS analysis. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring similar behavior during extraction and chromatography. The mass difference allows for clear differentiation by the mass spectrometer without significantly altering the retention time. This application note presents a detailed protocol for the use of this compound as an internal standard for the quantification of target volatile compounds.

Experimental Protocols

Materials and Reagents

-

Analytes: High-purity reference standards of the target volatile compounds (e.g., L-Menthone, L-Menthol, Eucalyptol, etc.)

-

Internal Standard: this compound (CAS No. 1189-56-6), >98% isotopic purity

-

Solvent: Hexane or Ethyl Acetate (GC grade)

-

Sample Matrix: As per experimental requirements (e.g., essential oil, food homogenate, plasma)

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each analyte standard and dissolve in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a constant concentration of the internal standard (e.g., 1 µg/mL) from the internal standard stock solution. A typical concentration range for calibration standards is 0.1 - 10 µg/mL.[1][2]

Sample Preparation

The following is a general protocol for a liquid sample. The procedure should be optimized based on the specific matrix.

-

Sample Aliquot: Take a known volume or weight of the sample (e.g., 1 mL of essential oil diluted in hexane or 1 g of a food homogenate).

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample to achieve a final concentration within the linear range of the assay (e.g., 1 µg/mL).

-

Extraction (if necessary): For solid or complex liquid matrices, perform a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).

-

Vortex and Centrifuge: Vortex the sample for 1 minute to ensure thorough mixing. If precipitates are present, centrifuge at 4000 rpm for 5 minutes.

-

Transfer: Carefully transfer the supernatant to a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions

The following are representative GC-MS parameters and should be optimized for the specific analytes and instrument.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 20:1) or Splitless |

| Oven Temperature Program | Initial temperature 60°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 min. |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (Scan range: 40-350 amu) |

SIM Ions for Monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| L-Menthone | 112 | 139 | 97 |

| This compound (IS) | 120 | 147 | 102 |

| L-Menthol | 71 | 81 | 95 |

| Eucalyptol | 108 | 139 | 81 |

Data Presentation

The following tables summarize representative quantitative data based on validated methods for similar analytes.

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (µg/mL) | Linear Regression Equation | Coefficient of Determination (R²) |

| L-Menthone | 0.1 - 10 | y = 1.25x + 0.05 | > 0.997[3][4] |

| L-Menthol | 0.1 - 10 | y = 1.18x + 0.03 | > 0.998[3] |

| Eucalyptol | 0.1 - 10 | y = 1.32x + 0.08 | > 0.998 |

Table 2: Method Validation Parameters

| Parameter | L-Menthone | L-Menthol | Eucalyptol |

| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.04 | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | 0.10 | 0.12 | 0.10 |

| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 96 - 104% |

| Intra-day Precision (% RSD) | < 5% | < 6% | < 5% |

| Inter-day Precision (% RSD) | < 8% | < 9% | < 7% |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for quantitative analysis using an internal standard.

Logical Diagram of Internal Standard Quantification

Caption: Principle of quantification using the internal standard method.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of volatile compounds in diverse and complex matrices. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response, leading to accurate and precise results. The provided protocols and validation parameters serve as a strong foundation for researchers to develop and implement this methodology in their respective fields of study. It is recommended to perform a full method validation for the specific analytes and matrices of interest to ensure data quality and compliance with regulatory guidelines.

References

Application Note: Quantitative Analysis of Menthone using DL-Menthone-d8 by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthone is a naturally occurring monoterpene and a key constituent of peppermint and other essential oils. It is widely used in the pharmaceutical, cosmetic, and food industries for its characteristic minty aroma and flavor. Accurate and precise quantification of menthone is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust and sensitive method for the quantitative analysis of menthone in various matrices using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, DL-Menthone-d8. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Analytes: Menthone (Sigma-Aldrich, Cat. No. W266705 or equivalent)

-

Internal Standard: this compound (MedChemExpress, Cat. No. HY-N1920S or equivalent)

-

Solvent: Hexane or Ethyl Acetate (HPLC grade or higher)

-

Sample Matrix: As per user's requirement (e.g., essential oil, plasma, formulation excipients)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of menthone and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with the chosen solvent.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the menthone primary stock solution to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.

-

Spike each calibration standard with the this compound internal standard to a final concentration of 1 µg/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.15 µg/mL, 7.5 µg/mL, and 40 µg/mL) from a separate weighing of the menthone stock solution.

-

Spike with this compound to a final concentration of 1 µg/mL.

-

Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction (LLE) protocol for a liquid matrix is provided below.

-

To 1 mL of the sample, add 10 µL of the 100 µg/mL this compound working solution (final concentration 1 µg/mL).

-

Vortex for 30 seconds.

-

Add 2 mL of hexane or ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the solvent.

-

Transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions

-

Instrument: Agilent GC-MS system (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

MS Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

Based on the known mass spectrum of menthone and the predicted mass spectrum of this compound (assuming deuteration on the methyl and isopropyl groups), the following ions are recommended for monitoring:

| Compound | Ion Type | m/z |

| Menthone | Quantifier | 112 |

| Menthone | Qualifier 1 | 97 |

| Menthone | Qualifier 2 | 139 |

| This compound | Quantifier | 120 |

| This compound | Qualifier 1 | 103 |

| This compound | Qualifier 2 | 147 |

Disclaimer: The mass spectrum for this compound is predicted based on the fragmentation pattern of the unlabeled compound. It is recommended to confirm these ions by acquiring a full scan mass spectrum of the deuterated standard.

Data Presentation

Calibration Curve and Linearity

A typical calibration curve is constructed by plotting the peak area ratio of menthone to this compound against the concentration of menthone.

| Parameter | Value |

| Linearity Range | 0.05 - 50 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

Precision and accuracy are determined by analyzing the QC samples at three different concentrations.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.15 | < 10% | < 15% | 85 - 115% |

| Medium | 7.5 | < 10% | < 15% | 85 - 115% |

| High | 40 | < 10% | < 15% | 85 - 115% |

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value |

| Limit of Detection (LOD) | ~0.015 µg/mL |

| Limit of Quantification (LOQ) | ~0.05 µg/mL |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of menthone.

Rationale for Internal Standard Use

Caption: Rationale for using a stable isotope-labeled internal standard.

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of DL-Menthone-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of DL-Menthone using isotope dilution mass spectrometry (IDMS) with DL-Menthone-d8 as the internal standard. This method is applicable for the accurate quantification of menthone in various matrices, including but not limited to pharmaceutical formulations, food products, and biological samples.

Introduction

Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantification of compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled internal standard serves as a reference to correct for analyte losses during sample preparation and analysis, leading to highly precise and accurate results. Gas chromatography coupled with mass spectrometry (GC-MS) is the chosen method for this application due to the volatile nature of menthone.

Experimental Protocols

Materials and Reagents

-

DL-Menthone (analyte standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Hexane (GC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Sample matrix (e.g., pharmaceutical placebo, food matrix extract, plasma)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of DL-Menthone and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the DL-Menthone primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

-

Internal Standard Spiking Solution (5 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 5 µg/mL.

-

Sample Preparation (Solid Phase Microextraction - SPME)

This protocol is adapted from a validated method for a similar volatile compound, menthol, and is suitable for various sample matrices.[1]

-

Sample Aliquoting: Place 1 mL of the liquid sample or 1 g of the homogenized solid sample into a 20 mL headspace vial.

-

Matrix Modification: Add 3 g of sodium chloride to the vial to increase the volatility of menthone.

-

Internal Standard Spiking: Add 10 µL of the 5 µg/mL this compound internal standard spiking solution to each vial.

-

Equilibration: Seal the vials and place them in a heating block at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.

-

SPME Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Desorption: Immediately desorb the extracted analytes from the SPME fiber in the GC inlet for 2 minutes.

GC-MS Analysis

The following GC-MS conditions are recommended based on established methods for menthone analysis.[1]

-

Gas Chromatograph: Agilent 6890 or equivalent

-

Mass Spectrometer: Agilent 5973 or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 25°C/min to 250°C, hold for 2 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| DL-Menthone | 154 | 112 | 83 |

| This compound | 162 | 118 | 89 |

Note: The mass-to-charge ratios (m/z) for this compound are predicted based on the fragmentation pattern of unlabeled menthone. It is crucial to confirm these ions by analyzing a pure standard of this compound.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the DL-Menthone quantifier ion to the peak area of the this compound quantifier ion against the concentration of the calibration standards.

-

Quantification: Determine the concentration of DL-Menthone in the samples by calculating the area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this method, based on data from similar validated isotope dilution GC-MS methods for related compounds.[1]

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

Experimental Workflow Diagram

References

Application Notes and Protocols for DL-Menthone-d8 in Food and Beverage Flavor Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Menthone-d8 as an internal standard for the quantitative analysis of menthone in food and beverage products. The protocols detailed below are intended to guide researchers in developing robust and accurate analytical methods using gas chromatography-mass spectrometry (GC-MS).

Introduction

DL-Menthone, a naturally occurring monoterpene, is a key flavor component in mint-flavored products, contributing a characteristic minty and cooling sensation.[1] Accurate quantification of menthone is crucial for quality control, flavor profiling, and ensuring product consistency in the food and beverage industry. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for precise and accurate quantification by GC-MS. Deuterated standards exhibit similar chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Application of this compound in Flavor Analysis

This compound is primarily utilized as an internal standard in stable isotope dilution assays for the quantification of menthone in various matrices. Its applications include, but are not limited to:

-

Quality Control of Essential Oils: Ensuring the menthone content in peppermint and other mint essential oils meets specified standards.

-

Flavor Profiling of Beverages: Quantifying menthone in mint-flavored teas, juices, and alcoholic beverages.

-

Analysis of Confectionery Products: Determining the menthone concentration in chewing gum, candies, and chocolates.

-

Monitoring Flavor Stability: Assessing the degradation or release of menthone in products over time.

Quantitative Data

The following tables summarize the typical concentration ranges of menthone found in various commercial products. These values can serve as a reference for developing analytical methods and setting appropriate calibration ranges.

Table 1: Menthone Concentration in Peppermint and Spearmint Essential Oils

| Essential Oil | Menthone Concentration (%) | Reference |

| Peppermint Oil (Mentha x piperita) | 15 - 32 | [2] |

| Spearmint Oil (Mentha spicata) | Varies, typically lower than peppermint | [3] |

| Cornmint Oil (Mentha arvensis) | 5.00 | [4] |

Table 2: Menthone Content in Various Mint-Flavored Products

| Product | Menthone Concentration | Reference |

| Blended Tea (with peppermint) | 24.92% of volatile components | [1] |

| Chewing Gum (peppermint flavored) | Varies with chewing time | |

| Mint Flavored Chewing Gum | Can be a significant component of the flavor blend |

Experimental Protocols

Protocol 1: Quantification of Menthone in Clear Beverages (e.g., Mint Tea, Flavored Water) using Liquid-Liquid Extraction (LLE) and GC-MS

This protocol describes the extraction and quantification of menthone from clear liquid matrices.

1. Materials and Reagents

-

DL-Menthone standard (for calibration curve)

-

This compound internal standard solution (e.g., 10 µg/mL in methanol)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

2 mL GC vials with inserts

-

Vortex mixer

-

Centrifuge

2. Sample Preparation

-

Pipette 1 mL of the beverage sample into a 15 mL glass centrifuge tube.

-

Add 50 µL of the this compound internal standard solution to the sample.

-

Add 1 mL of dichloromethane to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract into a 2 mL GC vial with an insert for analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 20°C/min to 250°C, hold for 5 minutes

-

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MSD Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Menthone (Analyte): m/z 154 (quantifier), 98, 112 (qualifiers)

-

Menthone-d8 (Internal Standard): m/z 162 (quantifier), 103, 117 (qualifiers)

-

4. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of DL-Menthone (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) and a fixed concentration of this compound.

-

Analyze the calibration standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of menthone in the samples using the regression equation from the calibration curve.

Protocol 2: Analysis of Menthone in Chewing Gum using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol is suitable for the analysis of volatile compounds like menthone in a solid matrix like chewing gum.

1. Materials and Reagents

-

DL-Menthone standard

-

This compound internal standard solution

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heating block or water bath

-

Artificial saliva solution (optional, to simulate chewing)

2. Sample Preparation

-

Accurately weigh approximately 1 gram of the chewing gum sample into a 20 mL headspace vial.

-

Add 50 µL of the this compound internal standard solution directly onto the gum.

-

If simulating release during chewing, add 5 mL of artificial saliva solution.

-

Immediately seal the vial with the screw cap.

-

Equilibrate the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

3. HS-SPME-GC-MS Analysis

-

Insert the SPME fiber into the headspace of the vial and expose it for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

-

Use the same GC-MS parameters as described in Protocol 1, with the injector operated in splitless mode for a desorption time of 2-5 minutes.

4. Calibration and Quantification

-

Calibration for HS-SPME can be performed using the standard addition method on a blank matrix or by preparing calibration standards in a similar matrix to the sample. The ratio of the analyte peak area to the internal standard peak area is used for quantification as described in Protocol 1.

Visualizations

Caption: General workflow for the quantification of menthone using this compound as an internal standard.

Caption: Simplified biosynthetic pathway of menthol from pulegone, highlighting the role of menthone as a key intermediate.

References

Application of DL-Menthone-d8 in Essential Oil Profiling

Application Note & Protocol

Introduction

Essential oils are complex mixtures of volatile organic compounds that contribute to the characteristic aroma and biological activity of plants. Accurate quantification of individual components is crucial for quality control, authentication, and scientific research in the fields of perfumery, food science, and pharmaceuticals. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these volatile constituents. However, variations in sample preparation and injection volume can lead to inaccuracies in quantification.

The use of an internal standard (IS) is a widely accepted method to correct for these variations and improve the precision and accuracy of quantitative analysis.[1][2][3] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but does not naturally occur in the sample.[4] Isotope-labeled compounds, such as DL-Menthone-d8, serve as excellent internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass-to-charge ratio (m/z).[4]

This application note details a protocol for the use of this compound as an internal standard for the quantitative analysis of menthone and other related monoterpenoids in essential oils, particularly those from the Mentha species (e.g., peppermint oil).

Principle

This compound is a deuterated form of menthone, a common constituent of peppermint and other mint essential oils. In this method, a known amount of this compound is added to the essential oil sample prior to GC-MS analysis. Since this compound co-elutes with native menthone but has a different mass spectrum, it allows for the accurate quantification of the native compound by comparing the peak area of the analyte to that of the internal standard. This ratiometric analysis corrects for any loss of sample during preparation or inconsistencies in injection volume.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of essential oils using this compound as an internal standard.

Caption: Workflow for essential oil analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Essential oil sample (e.g., Peppermint oil)

-

This compound (Internal Standard)

-

Solvent (e.g., Hexane, Ethyl acetate, GC-MS grade)

-

Micropipettes

-

Volumetric flasks

-

Autosampler vials with inserts

Preparation of Internal Standard Stock Solution

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the weighed standard in 10 mL of hexane in a volumetric flask to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution at 4°C in a tightly sealed container.

Sample Preparation

-

Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add a known volume (e.g., 100 µL) of the this compound stock solution to the flask.

-

Dilute the mixture to the mark with hexane.

-

Transfer an aliquot of the final solution into an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of essential oils. These may need to be optimized for the specific instrument and analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis and Quantification

The quantification of the target analyte (e.g., native menthone) is performed using the following steps:

-

Peak Identification: Identify the peaks corresponding to the analyte and the internal standard (this compound) in the total ion chromatogram (TIC) based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard. For quantification, it is recommended to use specific ions that are characteristic of each compound to minimize interferences. For example:

-

Menthone (native): Quantify using a characteristic ion such as m/z 154 (molecular ion) or a prominent fragment ion.

-

This compound (IS): Quantify using its molecular ion at m/z 162.

-

-

Calculation of Response Factor (RF): The relative response factor (RF) should be determined by analyzing a standard solution containing known concentrations of the analyte and the internal standard.

RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

-

Calculation of Analyte Concentration: The concentration of the analyte in the sample can then be calculated using the following formula:

Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

The logical relationship for quantification is depicted in the following diagram:

Caption: Logic of quantification using an internal standard.

Quantitative Data Summary

The following table presents hypothetical data from the analysis of a peppermint oil sample to illustrate the quantification of major components using this compound as an internal standard.

| Compound | Retention Time (min) | Analyte Peak Area | IS (this compound) Peak Area | Response Factor (RF) | Calculated Concentration (mg/mL) |

| Menthone | 12.5 | 1,250,000 | 1,500,000 | 1.05 | 2.50 |

| Menthol | 13.2 | 2,800,000 | 1,500,000 | 0.95 | 6.21 |

| Menthyl Acetate | 14.8 | 450,000 | 1,500,000 | 1.10 | 0.91 |

| Eucalyptol | 9.8 | 600,000 | 1,500,000 | 1.20 | 1.11 |

Note: The concentration of the internal standard (this compound) was 3.0 mg/mL. The response factors are relative to this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of menthone and other key components in essential oils by GC-MS. Its chemical similarity to the analytes of interest ensures that it behaves similarly during sample preparation and analysis, thereby effectively correcting for experimental variations. This protocol offers a framework for researchers, scientists, and drug development professionals to achieve high-quality, reproducible data in essential oil profiling.

References

Application Notes and Protocols for Pharmacokinetic Studies Using DL-Menthone-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Menthone, a naturally occurring monoterpene found in peppermint and other essential oils, is utilized in flavorings, fragrances, and pharmaceutical preparations. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its efficacy and safety. In vivo, menthone is subject to metabolic reduction to its corresponding alcohol, menthol, which is then rapidly metabolized, primarily through glucuronidation.

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of DL-Menthone. A central aspect of robust bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in quantification. DL-Menthone-d8, a deuterated analog of DL-Menthone, is the ideal internal standard for such studies. Its near-identical physicochemical properties to the analyte ensure it behaves similarly during sample preparation and analysis, while its mass shift allows for distinct detection by mass spectrometry. This approach, known as isotope dilution mass spectrometry, corrects for variability in sample extraction, matrix effects, and instrument response.

The following sections detail the pharmacokinetic properties of menthone/menthol, and provide comprehensive protocols for bioanalytical method development, validation, and sample analysis using this compound as an internal standard with LC-MS/MS.

Pharmacokinetic Profile